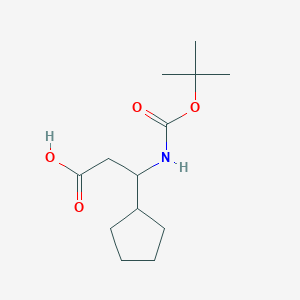

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Description

Properties

IUPAC Name |

3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRFZMVJWWXSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624580 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776330-74-6 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 3-Amino-3-cyclopentylpropanoic Acid

The most common method involves the reaction of 3-amino-3-cyclopentylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

- Reagents:

- 3-Amino-3-cyclopentylpropanoic acid

- Di-tert-butyl dicarbonate (Boc2O)

- Base such as sodium bicarbonate or triethylamine

- Solvent: Typically aqueous or organic solvents like dioxane, tetrahydrofuran (THF), or dichloromethane (DCM)

- Conditions:

- Room temperature or slightly elevated temperature (20–40 °C)

- Stirring for several hours until completion

- Mechanism: The amino group nucleophilically attacks the Boc2O carbonyl carbon, forming the Boc-protected amine and releasing CO2.

This method is widely reported and yields the desired Boc-protected amino acid with high purity.

Alternative Synthetic Routes

While direct Boc protection is standard, alternative methods reported in literature and patents include:

- Stepwise Synthesis:

- Starting from cyclopentyl-substituted β-alanine derivatives, the amino group is introduced via reductive amination or Gabriel synthesis, followed by Boc protection.

- Use of Coupling Agents:

- In some cases, coupling agents such as carbodiimides (e.g., EDC, DCC) are used to activate the carboxylic acid for amide bond formation, then Boc protection is applied.

- One-Pot Procedures:

Physical and Chemical Preparation Data

Stock Solution Preparation

The compound is often prepared as stock solutions for research and synthesis. The following table provides volumes required to prepare stock solutions of various molarities from given masses of the compound:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.8861 mL | 19.4303 mL | 38.8606 mL |

| 5 mM Solution | 0.7772 mL | 3.8861 mL | 7.7721 mL |

| 10 mM Solution | 0.3886 mL | 1.943 mL | 3.8861 mL |

This data is calculated based on the molecular weight of 257.33 g/mol and is useful for preparing precise concentrations for experimental use.

Solubility and Dissolution Aids

- The compound is moderately soluble in organic solvents and aqueous mixtures.

- Physical methods such as vortexing, ultrasound, or hot water bath treatment can aid in dissolving the compound efficiently.

Research Findings and Optimization Notes

- Yield and Purity: Boc protection reactions generally yield high purity products (>95%) when conducted under controlled pH and temperature.

- Reaction Time: Typically 2–6 hours; longer times may lead to side reactions or degradation.

- pH Control: Maintaining slightly basic conditions (pH 8–9) optimizes Boc protection efficiency.

- Scale-Up: The reaction is scalable with consistent yields, making it suitable for industrial peptide synthesis applications.

- Stability: The Boc-protected amino acid is stable under standard storage conditions but should be protected from strong acids and bases that can remove the Boc group.

Summary Table of Preparation Methods

| Step | Method Description | Reagents & Conditions | Advantages | Notes |

|---|---|---|---|---|

| 1 | Boc Protection of 3-Amino-3-cyclopentylpropanoic acid | Di-tert-butyl dicarbonate, base, organic solvent, RT | High yield, straightforward | Most common approach |

| 2 | Stepwise amino group introduction + Boc protection | Reductive amination or Gabriel synthesis + Boc2O | Flexible for derivatives | More complex, multi-step |

| 3 | One-pot synthesis integrating amination and Boc protection | Boc2O, amination reagents, controlled conditions | Efficient, time-saving | Requires optimization |

Chemical Reactions Analysis

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the presence of the Boc protecting group.

Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, leading to the formation of the free amine.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used in the synthesis of amino acids and peptides. This compound can serve as a building block for synthesizing more complex peptides, particularly those that require cyclopentyl side chains for enhanced biological activity.

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | General use in peptide synthesis |

| Fmoc | Moderate | Basic conditions | Widely used for solid-phase peptide synthesis |

| Cbz | Low | Hydrogenation | Used for specific amino acids |

Drug Development

The compound has been investigated for its potential role in drug development, particularly as a precursor for bioactive compounds. Its unique structure may contribute to the design of novel therapeutics targeting various diseases.

Case Study: Anticancer Agents

In a study focusing on anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited promising activity, suggesting that modifications to the cyclopentyl group could enhance efficacy.

Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structural properties allow researchers to explore how modifications affect biological activity and interactions with target enzymes.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical reactions, forming stable peptide bonds and interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid include other Boc-protected amino acids like Boc-alanine and Boc-phenylalanine. These compounds share the common feature of having a Boc protecting group, which provides stability and selectivity during synthetic processes. this compound is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis and pharmaceutical development .

Biological Activity

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid (CAS Number: 776330-74-6) is an amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique cyclopentyl group and a tert-butoxycarbonyl protecting group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

- IUPAC Name : N-(tert-butoxycarbonyl)-3-cyclopentyl-beta-alanine

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- Physical Form : White to yellow solid

- Purity : 95%

Structural Representation

Safety and Handling

This compound is classified with hazard statements indicating potential health risks, including irritation to skin and eyes. Proper handling precautions should be observed.

The biological activity of this compound is largely attributed to its structural properties that allow it to interact with various biological targets. The presence of the cyclopentyl group may enhance lipophilicity, potentially facilitating membrane penetration and interaction with cellular receptors.

Pharmacological Studies

-

Antitumor Activity :

- Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain tumor cell lines. The specific mechanism remains under investigation, but it may involve apoptosis induction or cell cycle arrest.

-

Antimicrobial Properties :

- Research indicates potential antimicrobial activity against various pathogens, including Helicobacter pylori. The inhibition of urease activity has been noted, which is critical for the survival of H. pylori in acidic environments.

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective properties of similar compounds, suggesting that they may reduce oxidative stress in neuronal cells.

Case Studies

Synthesis Process

The synthesis of this compound typically involves the reaction of cyclopentyl derivatives with tert-butoxycarbonyl protected amino acids under controlled conditions. A common method includes:

-

Reagents :

- Cyclopentyl propanoic acid

- Di-tert-butyl dicarbonate (Boc2O)

- Sodium hydroxide as a base

-

Procedure :

- Combine the reagents in tetrahydrofuran at controlled temperatures.

- Stir the mixture for a specified duration until completion is confirmed via LCMS analysis.

- Purify the product through filtration and solvent extraction.

Related Compounds

Several related compounds have been synthesized and studied for their biological activities, including variations in the cyclopentyl structure or modifications to the amino acid backbone.

Q & A

Q. What are the standard synthetic routes for 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on a cyclopentylpropanoic acid scaffold. A common method starts with 3-amino-3-cyclopentylpropanoic acid, which reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C . Optimizing stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (4–12 hours) improves yield. Post-synthesis, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How is the compound characterized for purity and structural integrity?

Analytical techniques include:

- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 210–254 nm to assess purity (>95%) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm Boc protection (δ ~1.4 ppm for tert-butyl group) and cyclopentyl integration .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₁₃H₂₃NO₄, theoretical MW 265.33 g/mol) .

Advanced Research Questions

Q. What experimental strategies address low enantiomeric purity in Boc-protected cyclopentylpropanoic acid derivatives?

Enantiomeric impurities often arise during cyclopentyl group functionalization. Strategies include:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea) during cyclopentane ring formation .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological assays (e.g., enzyme inhibition) may stem from:

- Solvent Effects : Activity varies with DMSO concentration; maintain ≤1% v/v in assays .

- Protonation State : The carboxylic acid group’s pKa (~4.5) affects solubility; buffer pH to match physiological conditions (e.g., PBS pH 7.4) .

- Batch Variability : Validate purity and stereochemistry across batches via COA (Certificate of Analysis) and chiral HPLC .

Q. What computational tools predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina with target protein PDB files (e.g., kinases or GPCRs). The cyclopentyl group’s hydrophobicity enhances binding to hydrophobic pockets .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.

- ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability (low), guiding drug design .

Q. How does the cyclopentyl moiety influence the compound’s conformational stability?

The cyclopentyl group introduces steric constraints, reducing rotational freedom and stabilizing bioactive conformations.

- NOE NMR : Reveals spatial proximity between cyclopentyl protons and Boc groups .

- DFT Calculations : B3LYP/6-31G* level computations show cyclopentane puckering angles (~44°) enhance rigidity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.